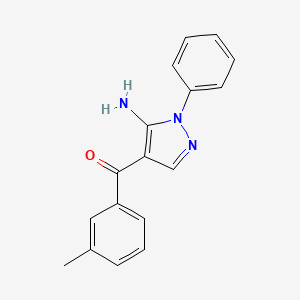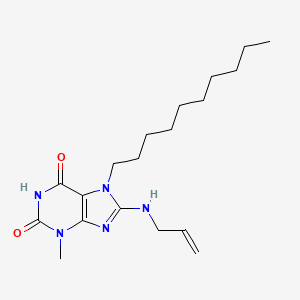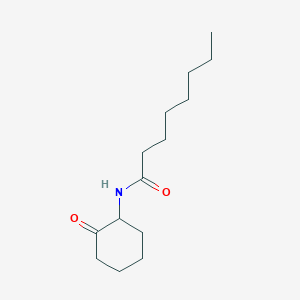
Dimethyl(octyl)sulfanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(octyl)sulfanium bromide is an organosulfur compound belonging to the class of sulfonium salts. These compounds are characterized by a positively charged sulfur atom bonded to three organic substituents. In this case, the sulfur atom is bonded to two methyl groups and one octyl group, with bromide serving as the counter anion. Sulfonium salts are known for their diverse reactivity and stability, making them valuable in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl(octyl)sulfanium bromide typically involves the quaternization of dimethyl sulfide with octyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
(CH3)2S+C8H17Br→(CH3)2S+C8H17Br−
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like acetonitrile or dichloromethane can facilitate the reaction and improve yield. Purification is typically achieved through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl(octyl)sulfanium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different sulfonium salts.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonium salt can yield the corresponding sulfide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Various Sulfonium Salts: Formed through nucleophilic substitution
Applications De Recherche Scientifique
Dimethyl(octyl)sulfanium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of dimethyl(octyl)sulfanium bromide involves its ability to act as a strong electrophile due to the positive charge on the sulfur atom. This makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application, such as interacting with microbial cell membranes in antimicrobial studies or forming complexes with drugs in pharmaceutical applications .
Comparaison Avec Des Composés Similaires
Dimethylsulfonium Bromide: Lacks the octyl group, making it less hydrophobic.
Trimethylsulfonium Bromide: Contains three methyl groups, resulting in different reactivity and solubility properties.
Dimethyl(ethyl)sulfanium Bromide: Contains an ethyl group instead of an octyl group, affecting its steric and electronic properties.
Uniqueness: Dimethyl(octyl)sulfanium bromide is unique due to the presence of the octyl group, which imparts hydrophobic characteristics and influences its reactivity and solubility. This makes it particularly useful in applications requiring amphiphilic properties .
Propriétés
| 138329-19-8 | |
Formule moléculaire |
C10H23BrS |
Poids moléculaire |
255.26 g/mol |
Nom IUPAC |
dimethyl(octyl)sulfanium;bromide |
InChI |
InChI=1S/C10H23S.BrH/c1-4-5-6-7-8-9-10-11(2)3;/h4-10H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
KSNDJVSBSAOKIE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[S+](C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12045943.png)

![potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide](/img/structure/B12045955.png)
![8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12045956.png)




![N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12045991.png)




![6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide, AldrichCPR](/img/structure/B12046031.png)
